molecular formula C13H20N2 B009799 1-Benzylazepan-4-amine CAS No. 109105-51-3

1-Benzylazepan-4-amine

Cat. No.: B009799
CAS No.: 109105-51-3
M. Wt: 204.31 g/mol
InChI Key: AWOBBFYDHSJOIL-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-amine is an organic compound with the molecular formula C13H20N2 It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Scientific Research Applications

1-Benzylazepan-4-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-4-amine can be synthesized through several methods. One common approach involves the reduction of 1-benzyl-4-azepanone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenated compounds or alkylating agents can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azepanes .

Mechanism of Action

The mechanism of action of 1-Benzylazepan-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar in structure but with a six-membered ring.

    1-Benzylazepane: Lacks the amine group at the fourth position.

    1-Benzylhexahydroazepine: A saturated analog with different reactivity.

Uniqueness: 1-Benzylazepan-4-amine is unique due to its seven-membered ring structure combined with a benzyl group and an amine functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-benzylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOBBFYDHSJOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596742
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-51-3
Record name 1-Benzylazepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylazepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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